molecular formula C6H14OS B1231248 3-Mercapto-2-methylpentan-1-ol CAS No. 227456-27-1

3-Mercapto-2-methylpentan-1-ol

Numéro de catalogue B1231248
Numéro CAS: 227456-27-1
Poids moléculaire: 134.24 g/mol
Clé InChI: HABNNYNSJFKZFE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Mercapto-2-methylpentan-1-ol is a potent aroma compound that was first detected in thermally processed flavors and subsequently isolated from raw onions. Its chemical structure has been elucidated through mass spectrometry (MS) and proton nuclear magnetic resonance (^1H NMR) measurements, alongside the synthesis of the proposed structure. This compound exhibits a strong dependency on concentration for its sensory characteristics, displaying a pleasant meat broth, sweaty, onion, and leek-like odor at low concentrations (Widder et al., 2000).

Synthesis Analysis

The synthesis of this compound involves stereo- and enantioselective processes to determine the differences in sensory properties among its diastereomers and enantiomers. Key steps in the synthesis include a highly diastereoselective aldol reaction using a chiral auxiliary, leading to the enantiopure compounds. This meticulous synthesis process allows for the exploration of the compound's diverse sensory profiles (Sabater Lüntzel et al., 2000).

Molecular Structure Analysis

The molecular structure of this compound has been confirmed through sophisticated analytical techniques, including MS and ^1H NMR. These methods have facilitated the identification of its structural attributes, contributing to a comprehensive understanding of its chemical identity and the basis for its aroma-generating capabilities.

Chemical Reactions and Properties

This compound's presence in raw and processed onions, as well as other Allium species, suggests its formation from specific precursors that are enzymatically generated during the cutting of raw onions. The quantification of this compound in various Allium species underscores its significance as a key aroma component and highlights its chemical reactivity and transformation under different conditions (Granvogl et al., 2004).

Applications De Recherche Scientifique

Aroma Compound in Food

3-Mercapto-2-methylpentan-1-ol was first identified in a complex thermally processed flavor and isolated from raw onions. Its sensory evaluation indicates a meat broth, sweaty, onion, and leek-like odor at low concentrations (Widder et al., 2000)(Widder et al., 2000). It was also found in higher concentrations in cooked onions, suggesting its formation from specific precursors during cutting (Granvogl et al., 2004)(Granvogl et al., 2004).

Odorant Receptor Research

This compound was shown to activate a specific human odorant receptor, OR2M3, exclusively among 190 key food odorants tested. This receptor's specificity suggests a human-specific function in detecting this onion key food odorant (Noe et al., 2017)(Noe et al., 2017).

Wine Aroma Analysis

Research into the quantification of this compound in wines revealed its significant role in the aroma of white wines like Sauvignon Blanc. Methods like stable isotope dilution assay and mass tandem spectrometry have been developed to accurately quantify its presence in wines (Schneider et al., 2003)(Schneider et al., 2003).

Exploration of Biogenesis in Wines

Investigations into the biogenesis of aromatic thiols in wine have identified this compound as a key compound. Synthesis of labeled precursors has helped demonstrate its formation under enological conditions (Roland et al., 2010)(Roland et al., 2010).

Role in Food Preservation

This compound has been studied for its antioxidant properties, particularly in inhibiting peroxynitrite-mediated cellular toxicity, suggesting potential applications in food preservation and health-related fields (Rose et al., 2003)(Rose et al., 2003).

Mécanisme D'action

Safety and Hazards

3-Mercapto-2-methylpentan-1-ol is harmful if swallowed . It is recommended to take precautionary measures against static discharge and to avoid dust formation . In case of ingestion, it is advised to rinse the mouth and seek immediate medical attention .

Orientations Futures

3-Mercapto-2-methylpentan-1-ol is a promising candidate aroma to enhance or impart a savory flavor . It is detected at logarithmically different thresholds and has the lowest odor threshold among the members of the homologous series of 3-mercapto-2-methylalkan-1-ols .

Propriétés

IUPAC Name

2-methyl-3-sulfanylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABNNYNSJFKZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)CO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870267
Record name 2-Methyl-3-sulfanylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid; onion like aroma
Record name 3-Mercapto-2-methylpentan-1-ol (racemic)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

50.00 °C. @ 0.50 mm Hg
Record name 3-Mercapto-2-methylpentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034878
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water; soluble in organic solvents, soluble (in ethanol)
Record name 3-Mercapto-2-methylpentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034878
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Mercapto-2-methylpentan-1-ol (racemic)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.985-0.995
Record name 3-Mercapto-2-methylpentan-1-ol (racemic)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1300/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

227456-27-1
Record name 3-Mercapto-2-methylpentan-1-ol
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Record name 3-Mercapto-2-methylpentan-1-ol
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Record name 2-Methyl-3-sulfanylpentan-1-ol
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Record name 3-Mercapto-2-methyl-pentan-1-ol
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Record name 1-Pentanol, 3-mercapto-2-methyl
Source European Chemicals Agency (ECHA)
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Record name 3-MERCAPTO-2-METHYLPENTAN-1-OL
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Record name 3-Mercapto-2-methylpentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034878
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is so special about 3-mercapto-2-methylpentan-1-ol in terms of its aroma?

A1: this compound is a potent odorant responsible for the characteristic aroma of onions. It has an extremely low odor threshold in the pg/L range, meaning humans can detect it at incredibly low concentrations. [, ] This makes it a key food odorant, particularly within the Allium genus. [] Interestingly, its perceived aroma changes with concentration, ranging from pleasant meat broth and onion-like at low concentrations to potentially less desirable at higher levels. []

Q2: How is this compound formed in onions?

A2: This compound isn't directly present in intact onions. Instead, it forms from specific precursors when the onion is cut. This suggests an enzymatic process is involved. [] While the exact pathway is still being investigated, research suggests 3-mercapto-2-methylpentanal as a potential intermediate in this formation process. []

Q3: What makes this compound unique in its interaction with human olfactory receptors compared to other similar compounds?

A3: Unlike many odorants that activate multiple olfactory receptors, this compound shows remarkably high specificity for a single human olfactory receptor, OR2M3. [, ] This narrow tuning is quite rare and suggests a dedicated role for OR2M3 in detecting this specific onion key food odorant. [] This specificity is further emphasized by the fact that even closely related compounds within the 3-mercapto-2-methylalkan-1-ols series, or OR2M3 from closely related species, do not elicit the same response. []

Q4: How does the concentration of this compound change during cooking?

A4: Studies show a significant increase in this compound concentration after cooking onions. Raw onions contain relatively low amounts (8-32 µg/kg), but this increases drastically upon slicing, storage, and cooking, reaching levels of 34-246 µg/kg. [] This further supports the theory of enzymatic formation from precursors upon disrupting the onion's cellular structure. Interestingly, utilizing simultaneous steam distillation-extraction during food preparation can lead to even higher concentrations, exceeding 1200 µg/kg. []

Q5: Beyond onions, are there other sources of this compound in food?

A5: While most prominent in onions, this compound is also found in other Allium species. It's been identified and quantified in chives, scallions, and leek. [] Surprisingly, garlic and bear's garlic, despite belonging to the same genus, were found to lack this compound. [] This highlights the specificity of its presence even within a closely related group of plants.

Q6: What is the significance of this compound in the context of food science and culinary arts?

A6: This compound plays a crucial role in shaping the overall sensory experience of various dishes. Research on beef and pork gravies demonstrated its significant contribution to the characteristic "gravy-like" aroma. [] It was identified as a key odorant in both types of gravy, alongside other important compounds. [] Understanding its formation, concentration changes during cooking, and sensory impact can help chefs optimize flavor profiles in their dishes. Additionally, its high specificity for the OR2M3 receptor opens up possibilities for using it as a highly sensitive and specific marker for quality control and authentication in food products. []

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